molecular formula C6H11FO2 B1359848 2-Fluorohexanoic acid CAS No. 1578-57-0

2-Fluorohexanoic acid

Cat. No.: B1359848
CAS No.: 1578-57-0
M. Wt: 134.15 g/mol
InChI Key: CDWPBSAPAJJTHA-UHFFFAOYSA-N
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Description

2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2. It is a fluorinated derivative of hexanoic acid, characterized by the presence of a fluorine atom at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohexanoic acid typically involves the halogenation of hexanoic acid at the alpha position, followed by nucleophilic substitution with a fluoride source. One common method is the Hell-Volhard-Zelinsky reaction, where hexanoic acid is first brominated to form 2-bromohexanoic acid, which is then treated with potassium fluoride to replace the bromine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of specialized equipment and reagents ensures the efficient production of the compound while minimizing side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorohexanoic acid involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Fluorohexanoic acid is unique due to the selective placement of a single fluorine atom, which imparts distinct chemical and physical properties. This selective fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated and fully fluorinated counterparts .

Properties

IUPAC Name

2-fluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWPBSAPAJJTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-57-0
Record name Hexanoic acid, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to obtain enantiomerically pure 2-fluorohexanoic acid?

A1: Two main approaches are highlighted in the research:

  • Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes like lipase to selectively hydrolyze one enantiomer of the racemic ethyl 2-fluorohexanoate, leaving behind the desired enantiomer. This method yielded ethyl (S)-2-fluorohexanoate with 81% enantiomeric excess (ee) [].
  • Stereospecific Synthesis from L-(+)-Norleucine: This approach involves the conversion of L-(+)-norleucine to the optically pure this compound through diazotization and subsequent fluorination using either DAST reagent or fluoride ion displacement [].

Q2: What makes the stereospecific synthesis using fluoride ion displacement a more practical approach for obtaining (R)-2-fluorohexanoic acid ethyl ester?

A2: While both DAST reagent and fluoride ion displacement can achieve stereospecific fluorination, the latter is deemed more practical likely due to the lower cost and easier handling of fluoride salts compared to DAST reagent [].

Q3: Can asymmetric catalysis be used to synthesize optically active this compound?

A3: Yes, research indicates that asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium-optically active phosphine complexes as catalysts can produce optically active 2-fluoroalkanoic acids, including (R)-2-fluorohexanoic acid []. This method offers a potentially efficient and scalable route for enantioselective synthesis.

Q4: Are there any analytical methods available to determine the enantiomeric purity of this compound and its derivatives?

A4: The research on enzymatic resolution mentions the use of "assay methods" to determine the enantiomeric purity of both ethyl 2-fluorohexanoate and this compound []. While the specific methods are not detailed in this paper, it suggests that established analytical techniques are available for this purpose. Further investigation into chiral separation techniques like chiral HPLC or GC would be beneficial for researchers interested in this aspect.

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